molecular formula C21H23N3O4 B6543416 4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide CAS No. 1040673-40-2

4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide

Cat. No.: B6543416
CAS No.: 1040673-40-2
M. Wt: 381.4 g/mol
InChI Key: IBKLJCYIFRADSL-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a benzamide core with cyclopropane and methoxyphenyl functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Cyclopropane Group: The cyclopropane group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a formylation reaction, followed by amide bond formation with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the interactions of cyclopropane and methoxyphenyl groups with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Researchers explore its potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane and methoxyphenyl groups can influence the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropaneamido-N-{2-[(3-hydroxyphenyl)formamido]ethyl}benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-cyclopropaneamido-N-{2-[(3-chlorophenyl)formamido]ethyl}benzamide: Similar structure but with a chlorine atom instead of a methoxy group.

    4-cyclopropaneamido-N-{2-[(3-nitrophenyl)formamido]ethyl}benzamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-cyclopropaneamido-N-{2-[(3-methoxyphenyl)formamido]ethyl}benzamide imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-28-18-4-2-3-16(13-18)20(26)23-12-11-22-19(25)14-7-9-17(10-8-14)24-21(27)15-5-6-15/h2-4,7-10,13,15H,5-6,11-12H2,1H3,(H,22,25)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKLJCYIFRADSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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